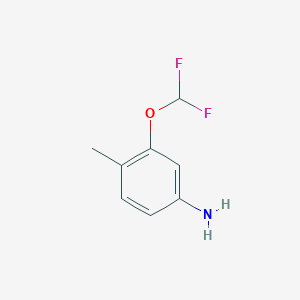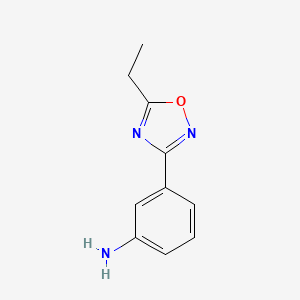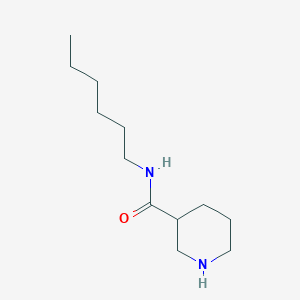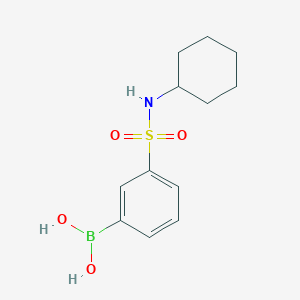
N-Cyclohexyl 3-boronobenzenesulfonamide
Übersicht
Beschreibung
N-Cyclohexyl 3-boronobenzenesulfonamide (NCBBS), also known as N-cyclohexyl-3-sulfamoylbenzene, is an organoboron compound that has a wide range of applications in scientific research. NCBBS is used in a variety of chemical reactions, such as in the synthesis of various organic compounds, as well as in the study of biological systems. NCBBS is a versatile compound that can be used in a variety of ways in scientific research.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Chemistry and Catalysis : Boronic acids, related to the boron component in N-Cyclohexyl 3-boronobenzenesulfonamide, are versatile in chemistry, including catalysis. They are used in aza-Michael additions and other reactions, highlighting their importance in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Hydroboration Reactions : The use of boron-containing compounds in hydroboration reactions of alkenes, such as cyclohexene, demonstrates their reactivity and utility in organic synthesis (Prokofjevs et al., 2012).
Reactions with Cyclohexene : The reaction dynamics of N, N-dibromobenzenesulfonamide with cyclohexene, a structurally related system to this compound, provide insights into potential reactions and applications (Takemura, Niizato, & Ueno, 1971).
Cyclohexylamine Derivatives : Research on derivatives of cyclohexylamine, a component of this compound, as precursors to sulfur-containing heterocyclic compounds, suggests its potential in developing biologically active compounds (Khan et al., 2009).
Catalysis in Organic Synthesis : Studies have also explored the use of boron-doped carbon nanotubes, showcasing the catalytic applications of boron in reactions like the oxidation of cyclohexane, further reinforcing the utility of boron-containing compounds in catalysis (Cao et al., 2013).
Wirkmechanismus
Target of Action
N-Cyclohexyl 3-boronobenzenesulfonamide, also known as (3-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the SM cross-coupling reaction. The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
This compound affects the SM cross-coupling pathway. This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s stability and reactivity in the sm cross-coupling reaction suggest that it may have favorable pharmacokinetic properties for applications in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds. This results in the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the efficiency of the reaction . Furthermore, the presence of a palladium catalyst is crucial for the compound’s mode of action .
Eigenschaften
IUPAC Name |
[3-(cyclohexylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h4-5,8-9,11,14-16H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHHIHODRSZFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661213 | |
| Record name | [3-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-79-2 | |
| Record name | B-[3-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



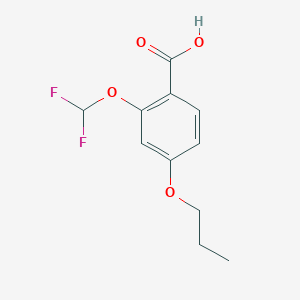
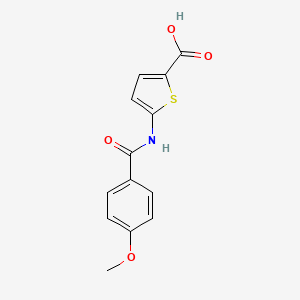
amine](/img/structure/B1418617.png)
![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)
![2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B1418619.png)
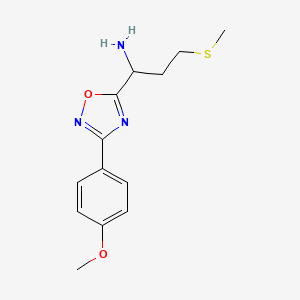
![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)
